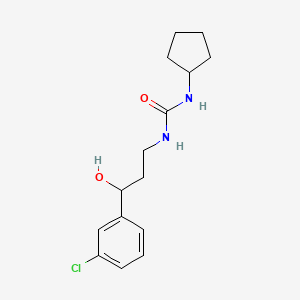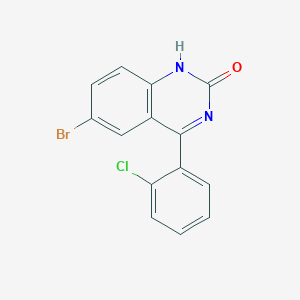
6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is a chemical compound with the molecular formula C14H8BrClN2. It has a molecular weight of 319.58 . This compound belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene ring fused to a quinazoline .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .Mécanisme D'action
Target of Action
6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is a derivative of quinazoline . Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes . .
Mode of Action
Quinazoline derivatives are known to interact with various targets depending on their specific structures and functional groups
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways depending on their specific structures and functional groups . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Quinazoline derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for its target kinases, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol. One direction is to investigate its potential use in combination with other anti-cancer drugs, such as chemotherapy or immunotherapy, to enhance their efficacy. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, or depression, due to its inhibition of MAO. Finally, further research is needed to optimize the synthesis method and improve the solubility and pharmacokinetic properties of this compound for potential clinical applications.
Méthodes De Synthèse
The synthesis of 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol involves a multi-step process. The first step involves the reaction of 2-chlorobenzoic acid with 2-aminobenzoic acid in the presence of a dehydrating agent to form 2-(2-chlorophenyl)quinazolin-4(3H)-one. The second step involves the bromination of the quinazolinone ring using bromine and a catalyst. Finally, the brominated quinazolinone is reacted with sodium hydroxide to form this compound.
Applications De Recherche Scientifique
6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors, thereby preventing tumor growth and metastasis.
Propriétés
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVHRACDDIDTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
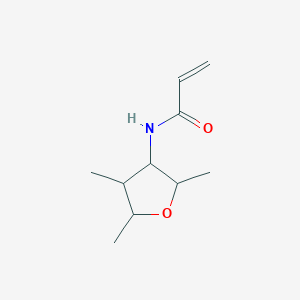


![1-[(3-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2884047.png)
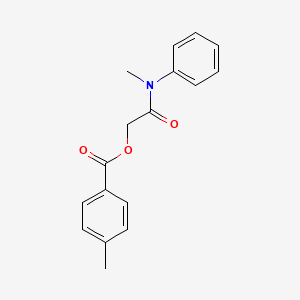
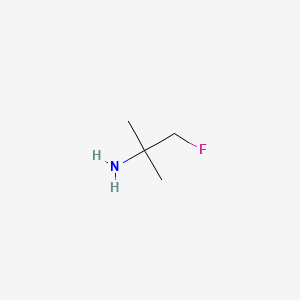
![2-{[1-(3-chloro-4-fluorophenyl)ethyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2884054.png)

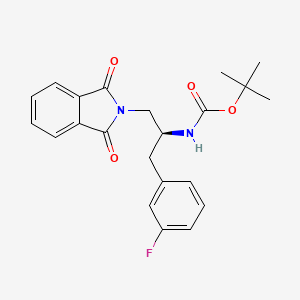

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2884062.png)
![2-Ethyl-5-((2-fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2884065.png)
![6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2884066.png)
